molecular formula C9H10O2 B029963 (+)-Phenylacetyl Carbinol CAS No. 53439-91-1

(+)-Phenylacetyl Carbinol

Cat. No. B029963
CAS RN: 53439-91-1
M. Wt: 150.17 g/mol
InChI Key: ZBFFNPODXBJBPW-SECBINFHSA-N
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Description

Synthesis Analysis

The synthesis of PAC has been approached through various chemical and biotechnological methods. Biotransformation using yeast and other microorganisms presents an efficient and environmentally friendly method to produce PAC. A noteworthy advancement in this area is the utilization of wild-type strains of Candida utilis for PAC production, achieving concentrations over 22 g/L through optimal control of yeast metabolism, specifically by managing the respiratory quotient (RQ) to enhance pyruvate production and induce pyruvate decarboxylase activity (Rogers, Shin, & Wang, 1997).

Scientific Research Applications

Enzymatic Synthesis

(+)-Phenylacetyl Carbinol (PAC) plays a crucial role as a chiral α-hydroxyketone in the synthesis of pharmaceuticals with α- and β-adrenergic properties. An improved method for its preparation uses the catalytic subunit of Escherichia coli acetohydroxyacid synthase I as a catalyst, achieving high yield and enantiomeric excess (ee) values (Li, Heng, Liu, Nan, Hui, Xian & Gao, Wen-Yun, 2017).

Quantum Chemical Cluster Approach

A study using density functional theory (DFT) calculations explored the chiral synthesis of R-phenylacetyl carbinol. It included calculations of Fukui functions, activation free energies, and potential energy surface scans, both in gas and solution phase (Alvarado, O., Lizana, Ignacio, Jaña, Gonzalo A., Tuñón, I., & Delgado, E., 2017).

Biotransformation Using Baker's Yeast

The production of L-phenylacetyl carbinol, a precursor of L-ephedrine, is catalyzed by baker's yeast in two-phase systems. This process was one of the first microbial biotransformations to be commercialized. The study examined the effect of moisture content and organic solvent type on yeast cell structure and biotransformation rate (Nikolova, P. & Ward, O., 1992).

Continuous Synthesis in Flow Reactors

The use of acetohydroxyacid synthase I from Escherichia coli in a continuous flow reactor for R-PAC production was tested. The enzyme was immobilized on cellulose, and the process operated in both batch and continuous modes. A simplified mechanistic model was proposed for the AHAS I-catalyzed reaction, aiding in process optimization (Engel, S., Vyazmensky, M., Berkovich, D., Barak, Z., Merchuk, J., & Chipman, D., 2005).

Safety And Hazards

Based on the safety data sheet, “(+)-Phenylacetyl Carbinol” can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle this compound with appropriate protective equipment and in a well-ventilated area .

Future Directions

The future directions for “(+)-Phenylacetyl Carbinol” research could involve further exploration of its potential applications in various fields, such as medicine, electronics, agriculture, and food production . More research is needed to fully understand its biological and pharmacological properties .

properties

IUPAC Name

(1S)-1-hydroxy-1-phenylpropan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c1-7(10)9(11)8-5-3-2-4-6-8/h2-6,9,11H,1H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBFFNPODXBJBPW-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@H](C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(+)-Phenylacetyl Carbinol

CAS RN

53439-91-1
Record name Phenylacetyl carbinol, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053439911
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1S)-1-hydroxy-1-phenylpropan-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PHENYLACETYL CARBINOL, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57T7N5C73Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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